Benzo(a)pyrene 7,8-dihydrodiol Benzo(a)pyrene 7,8-dihydrodiol Benzo[a]pyrene-7, 8-diol, also known as bp-7, 8 diol, belongs to the class of organic compounds known as pyrenes. Pyrenes are compounds containing a pyrene moiety, which consists four fused benzene rings, resulting in a flat aromatic system. Benzo[a]pyrene-7, 8-diol is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, benzo[a]pyrene-7, 8-diol is primarily located in the membrane (predicted from logP).
Benzo[a]pyrene-7,8-diol is a member of pyrenes.
Brand Name: Vulcanchem
CAS No.: 13345-25-0
VCID: VC21332267
InChI: InChI=1S/C20H14O2/c21-17-9-8-14-15-7-6-12-3-1-2-11-4-5-13(19(15)18(11)12)10-16(14)20(17)22/h1-10,17,20-22H
SMILES: C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C=CC(C5O)O)C=C2
Molecular Formula: C20H14O2
Molecular Weight: 286.3 g/mol

Benzo(a)pyrene 7,8-dihydrodiol

CAS No.: 13345-25-0

Cat. No.: VC21332267

Molecular Formula: C20H14O2

Molecular Weight: 286.3 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Benzo(a)pyrene 7,8-dihydrodiol - 13345-25-0

CAS No. 13345-25-0
Molecular Formula C20H14O2
Molecular Weight 286.3 g/mol
IUPAC Name 7,8-dihydrobenzo[a]pyrene-7,8-diol
Standard InChI InChI=1S/C20H14O2/c21-17-9-8-14-15-7-6-12-3-1-2-11-4-5-13(19(15)18(11)12)10-16(14)20(17)22/h1-10,17,20-22H
Standard InChI Key YDXRLMMGARHIIC-UHFFFAOYSA-N
SMILES C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C=CC(C5O)O)C=C2
Canonical SMILES C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C=CC(C5O)O)C=C2

Chemical Structure and Properties

Benzo(a)pyrene 7,8-dihydrodiol is a metabolite of benzo[a]pyrene, classified as a member of the pyrene family of organic compounds. Its structure features a pyrene moiety (four fused benzene rings) with an additional benzene ring fused to create the benzo[a]pyrene skeleton, along with two hydroxyl groups at the 7 and 8 positions in a trans configuration .

The chemical characteristics of this compound contribute significantly to its biological activity and metabolic fate. With a molecular formula of C₂₀H₁₄O₂ and a molecular weight of 286.324 g/mol, this compound represents an important intermediate in the metabolic activation of the parent hydrocarbon benzo[a]pyrene . The compound's structure allows for further metabolic transformations, particularly epoxidation at the 9,10 positions, which leads to the formation of highly reactive and mutagenic metabolites.

Physical and Chemical Properties

The physical and chemical properties of Benzo(a)pyrene 7,8-dihydrodiol are summarized in the following table:

PropertyValue
Molecular FormulaC₂₀H₁₄O₂
Average Molecular Weight286.324 g/mol
Monoisotopic Molecular Weight286.099379692
CAS Number13345-25-0
IUPAC Namepentacyclo[10.6.2.0?,??0?????0??????icosa-1,3,7,9(19),10,12(20),13,15,17-nonaene-5,6-diol
Traditional IUPAC Namebenzo(a)pyrene 7,8-diol
InChI KeyYDXRLMMGARHIIC-UHFFFAOYSA-N
Charge0

The compound is classified within the chemical taxonomy as belonging to the kingdom of organic compounds, super class of benzenoids, class of pyrenes, with pyrenes as the direct parent . Its molecular framework consists of aromatic homopolycyclic compounds, which contributes to its stability and specific reactivity patterns.

Metabolic Formation and Bioactivation

The formation of Benzo(a)pyrene 7,8-dihydrodiol occurs through a well-characterized metabolic pathway that represents a critical step in the bioactivation of benzo[a]pyrene to its ultimate carcinogenic form.

Metabolic Pathway

Carcinogenic Properties

Benzo(a)pyrene 7,8-dihydrodiol demonstrates remarkable carcinogenic properties that exceed those of its parent compound, making it a critical focus in cancer research related to environmental carcinogens.

Enhanced Carcinogenicity Compared to Benzo[a]pyrene

In groundbreaking research published in Nature, scientists demonstrated that administration of Benzo(a)pyrene 7,8-dihydrodiol to newborn mice caused more malignant lymphomas and pulmonary adenomas than did administration of benzo[a]pyrene itself . This significant finding represented the first demonstration of a metabolite of a polycyclic aromatic hydrocarbon that exhibited greater carcinogenicity than its parent compound.

The research further established that one of the stereoisomeric diol epoxides derived from the 7,8-dihydrodiol ((±)-trans-7β,8α-dihydroxy-9α,10α-epoxy-7,8,9,10-tetrahydro benzo[a]pyrene, referred to as diol epoxide-2) produced approximately the same number of pulmonary adenomas as a 50-fold higher dose of benzo[a]pyrene . This extraordinary potency differential highlights the critical role of metabolic activation in the carcinogenic process.

Mechanism of DNA Binding and Mutagenicity

The carcinogenic mechanism of Benzo(a)pyrene 7,8-dihydrodiol operates through its conversion to diol epoxides that bind to DNA. Metabolic activation of the 7,8-dihydrodiol by liver microsomes results in significantly more binding to DNA than does the metabolic activation of benzo[a]pyrene itself . This enhanced binding activity is attributed to the formation of trans-7,8-dihydroxy-9,10-epoxy-7,8,9,10-tetrahydro benzo[a]pyrene (BP 7,8-diol-9,10-epoxide).

Both stereoisomers of this diol epoxide, enzymatically formed from the 7,8-dihydrodiol, demonstrated high mutagenicity in bacterial and mammalian cells . These findings strongly support the hypothesis that a BP 7,8-diol-9,10-epoxide represents an ultimate carcinogenic metabolite of benzo[a]pyrene.

Molecular Basis of Genotoxicity

The ultimate carcinogenic metabolite, (+)-Benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide, exerts its genotoxic effects through a well-characterized mechanism. The compound binds specifically to the N2 atom of guanine nucleobases in DNA, causing distortion of the double helix structure through intercalation of the pyrene moiety between base pairs via π-stacking interactions .

This DNA damage pattern is particularly significant as it can lead to mutations in critical genes involved in cell cycle regulation and tumor suppression. The carcinogenic properties of tobacco smoking are attributed in part to this compound's ability to bind and inactivate tumor suppressor genes, initiating the cascade of genetic alterations that may ultimately lead to cancer development .

Synthesis Methods

Various synthetic approaches have been developed to produce Benzo(a)pyrene 7,8-dihydrodiol and its derivatives for research purposes, enabling detailed study of this important metabolite.

Hydroxyl-Directed Functionalization Approach

One significant synthetic method involves hydroxyl-directed regioselective functionalization of substituted pyrene derivatives. Research published in the Journal of Organic Chemistry described the synthesis of (±)-trans-7,8-dihydroxy-6-fluoro-7,8-dihydrobenzo[a]pyrene (a fluorinated analog), demonstrating principles applicable to the parent compound .

The synthesis pathway begins with 7,8,9,10-tetrahydrobenzo[a]pyren-7-ol, which undergoes bromination with N-bromosaccharin. The regioselectivity in this bromination step is attributed to hydrogen bonding between the substrate and reagent. Following dehydration and bromine-lithium exchange, the Prévost reaction on the 7,8 double bond produces the trans dibenzoate .

Toxicological Studies

Investigations into the toxicological profile of Benzo(a)pyrene 7,8-dihydrodiol and its metabolites have provided crucial insights into the mechanisms underlying polycyclic aromatic hydrocarbon toxicity.

Model Organism Studies

Research using Drosophila melanogaster has examined the induction of biochemical changes, mortality, and functional senescence by benzo[a]pyrene and its metabolite, benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide (BPDE) . These studies help elucidate mechanisms of polycyclic aromatic hydrocarbon toxicity and may contribute to developing new strategies for prevention, diagnosis, and treatment of related conditions.

Exposure experiments with varying concentrations demonstrated that BPDE significantly reduced the survival rate of flies over a seven-day exposure period, whereas the parent compound showed less acute toxicity . These findings align with the established enhanced biological activity of the metabolites compared to the parent compound.

Spectrum of Toxic Effects

Exposure to benzo[a]pyrene and its metabolites is associated with a diverse range of toxic effects, including:

  • Developmental toxicity affecting embryonic and fetal development

  • Neurological effects impacting central and peripheral nervous system function

  • Oxidative stress through generation of reactive oxygen species

  • Inflammatory responses in various tissues and organs

  • Mutagenicity at the genetic level

  • Carcinogenicity in multiple organ systems

This broad spectrum of toxicological effects underscores the significant public health concerns associated with exposure to these compounds through environmental pollution and tobacco smoke.

Research Significance and Future Directions

The study of Benzo(a)pyrene 7,8-dihydrodiol holds substantial significance for understanding carcinogenesis mechanisms and developing strategies to mitigate the health impacts of environmental carcinogens.

Implications for Environmental and Public Health

Research on Benzo(a)pyrene 7,8-dihydrodiol and its role in carcinogenesis has significant implications for environmental and public health policies. Understanding the specific mechanisms through which environmental pollutants can cause cancer helps inform risk assessment and the development of regulatory standards for exposure limits.

This knowledge particularly highlights the health risks associated with tobacco smoke, which contains benzo[a]pyrene and other polycyclic aromatic hydrocarbons that undergo similar metabolic activation. Public health efforts to reduce smoking and environmental pollution can be better targeted and justified based on detailed understanding of these carcinogenic mechanisms.

Future Research Directions

Several promising research directions continue to emerge from the study of Benzo(a)pyrene 7,8-dihydrodiol:

  • Development of biomarkers based on specific DNA adducts formed by diol epoxide metabolites, which could enable early detection of exposure and potential cancer risk

  • Exploration of chemopreventive agents that might inhibit the metabolic activation pathway or enhance competing detoxification pathways

  • Investigation of genetic polymorphisms affecting enzymes involved in the metabolic activation, which may explain individual differences in susceptibility to polycyclic aromatic hydrocarbon-induced cancers

  • Development of targeted therapeutic approaches addressing DNA damage caused by these metabolites

These ongoing research efforts hold promise for translating mechanistic understanding into practical interventions that could reduce the health impacts of exposure to environmental carcinogens.

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